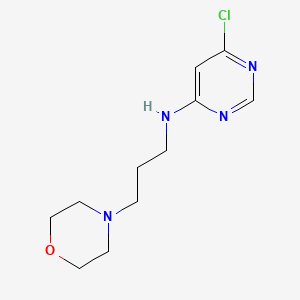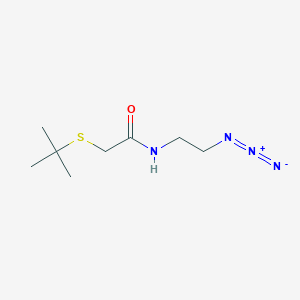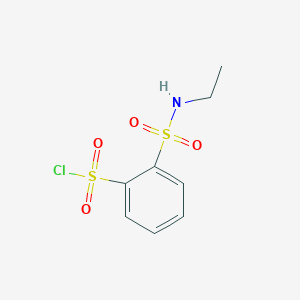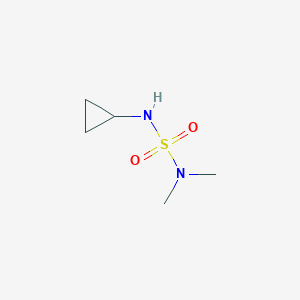
1-(2,3-dihydro-1H-inden-5-yl)piperazine
Descripción general
Descripción
“1-(2,3-dihydro-1H-inden-5-yl)piperazine” is a chemical compound with the molecular formula C11H12O . It is also known as Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)- .
Synthesis Analysis
This compound is utilized in the synthesis of new Mannich bases, demonstrating significant bioactivities. Compounds synthesized using this structure have shown potential in cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes.Molecular Structure Analysis
The molecular structure of “1-(2,3-dihydro-1H-inden-5-yl)piperazine” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
“1-(2,3-dihydro-1H-inden-5-yl)piperazine” is involved in the synthesis of new Mannich bases. It has been used in the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one .Physical And Chemical Properties Analysis
The molecular weight of “1-(2,3-dihydro-1H-inden-5-yl)piperazine” is 160.2124 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
1-(2,3-dihydro-1H-inden-5-yl)piperazine is utilized in the synthesis of new Mannich bases, demonstrating significant bioactivities. Compounds synthesized using this structure have shown potential in cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds are promising for further designs and evaluations in medicinal chemistry, particularly in cancer research and enzyme inhibition studies (Gul et al., 2019).
Pharmacological Evaluation
Derivatives of 1-(2,3-dihydro-1H-inden-5-yl)piperazine have been evaluated for their pharmacological properties. In particular, novel derivatives have demonstrated antidepressant and antianxiety activities in preclinical models. This highlights the potential of these compounds in developing new treatments for mental health disorders (Kumar et al., 2017).
Antimicrobial Properties
Several studies have synthesized derivatives of 1-(2,3-dihydro-1H-inden-5-yl)piperazine with notable antimicrobial properties. These compounds have exhibited effective antibacterial and antifungal activities, suggesting their potential application in treating infectious diseases (Rajkumar et al., 2014).
Anticancer Agents
Compounds derived from 1-(2,3-dihydro-1H-inden-5-yl)piperazine have shown promise as anticancer agents. Their ability to selectively inhibit cancer cell growth, particularly in breast cancer cell lines, underscores their potential in cancer therapy (Yurttaş et al., 2014).
Serotonin Receptor Ligands
Research has identified piperazinyl derivatives of 1-(2,3-dihydro-1H-inden-5-yl)piperazine as high-affinity ligands for serotonin receptors. These compounds have potential therapeutic applications in neurological disorders, highlighting their significance in neuropharmacology (Park et al., 2011).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-11-4-5-13(10-12(11)3-1)15-8-6-14-7-9-15/h4-5,10,14H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPXJJPLCBBUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)


![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)
